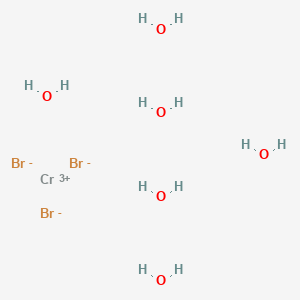
Ethyl 2-aminoisonicotinate
Overview
Description
Ethyl 2-Aminoisonicotinate is an organic intermediate compound used as a raw material for pharmaceutical synthesis or as an optical material. It is used in the preparation of compounds for the treatment of type 2 diabetes and dementia or for use in solid electrolyte in lithium-ion batteries .
Synthesis Analysis
The synthesis of Ethyl 2-aminoisonicotinate involves the use of sulfuric acid in ethanol and toluene. The reaction solution is returned to room temperature and poured into saturated aqueous sodium hydrogencarbonate cooled with ice. The mixture is then extracted with chloroform and the collected organic layer is dried over magnesium sulfate and concentrated under reduced pressure to obtain the compound .Molecular Structure Analysis
The molecular formula of Ethyl 2-aminoisonicotinate is C8H10N2O2. Its molecular weight is 166.18 g/mol .Physical And Chemical Properties Analysis
Ethyl 2-aminoisonicotinate is a solid at 20°C. It has a melting point of 125°C. It is soluble in methanol .Scientific Research Applications
Application in Material Science: Metal-Organic Frameworks (MOFs)
Summary of the Application
Ethyl 2-aminoisonicotinate has been used in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Methods of Application
In this particular study, three isostructural metal-organic frameworks based on first-row transition metal ions and 2-aminoisonicotinate (2ain) ligands were evaluated for their sensing capacity of various solvents and metal ions . The crystal structure consists of an open diamond-like topological 3D framework that leaves huge voids, which allows crystallizing two-fold interpenetrated architecture that still retains large porosity .
Results or Outcomes
The study found that these MOFs showed modulation of their magnetic and photoluminescence properties in response to different solvents and metal ions . For instance, solvent-exchange experiments led successfully to the replacement of lattice molecules by DMSO and MeOH . Photoluminescence studied at variable temperature on compound 3 show its capacity to provide bright blue emission under UV excitation .
Safety And Hazards
Ethyl 2-aminoisonicotinate may cause skin irritation and serious eye irritation. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it’s advised to wash skin thoroughly. Protective gloves, eye protection, and face protection should be worn while handling it .
Future Directions
A paper titled “Magnetic and Photoluminescent Sensors Based on Metal-Organic Frameworks Built up from 2-aminoisonicotinate” discusses the use of Ethyl 2-aminoisonicotinate in the construction of metal-organic frameworks for sensing capacities . This indicates potential future directions in the application of this compound in sensor technology.
properties
IUPAC Name |
ethyl 2-aminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBZFXZNJAFCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426743 | |
| Record name | Ethyl 2-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminoisonicotinate | |
CAS RN |
13362-30-6 | |
| Record name | Ethyl 2-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-Aminoisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
